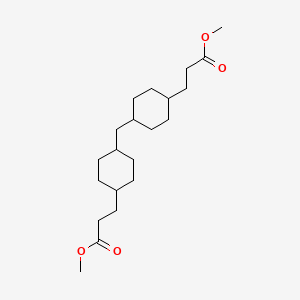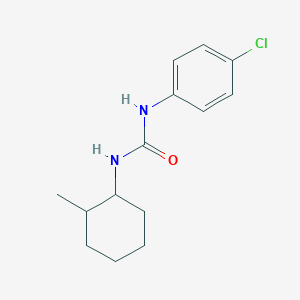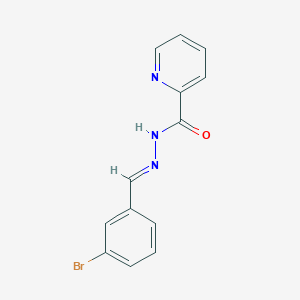![molecular formula C17H16N2O B11972795 N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide](/img/structure/B11972795.png)
N'-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). Hydrazones are widely studied due to their diverse biological activities and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and an appropriate aldehyde or ketone. One common method involves the reaction of benzohydrazide with 4-phenylbut-3-en-2-one in the presence of ethanol as a solvent. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research suggests that the compound may have therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of telomerase, an enzyme that plays a crucial role in the immortality of cancer cells . By inhibiting telomerase, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]methoxycarbohydrazide: This compound has a similar structure but with a methoxy group instead of a benzohydrazide group.
Benzylidene-hydrazone analogues: These compounds share the hydrazone functional group and have been studied for their anticancer and antioxidant activities.
Uniqueness
N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. Its ability to inhibit telomerase and induce apoptosis in cancer cells sets it apart from other similar compounds.
Conclusion
N’-[(2E,3E)-4-phenylbut-3-en-2-ylidene]benzohydrazide is a compound with significant potential in various scientific fields. Its unique structure and chemical properties make it a valuable tool in research and industrial applications. Further studies are needed to fully explore its therapeutic potential and optimize its synthesis and production methods.
Eigenschaften
Molekularformel |
C17H16N2O |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
N-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C17H16N2O/c1-14(12-13-15-8-4-2-5-9-15)18-19-17(20)16-10-6-3-7-11-16/h2-13H,1H3,(H,19,20)/b13-12+,18-14+ |
InChI-Schlüssel |
RUGTZWGRVCCMKI-MEAXDALNSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1)/C=C/C2=CC=CC=C2 |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=CC=C1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-phenyl-2-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11972725.png)
![4-(4-chlorophenyl)-3-[(4-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B11972727.png)

![diethyl [(4-chlorophenyl)sulfonyl][(E)-(4-methylphenyl)diazenyl]propanedioate](/img/structure/B11972740.png)
![(5Z)-2-(1-azepanyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-1,3-thiazol-4(5H)-one](/img/structure/B11972741.png)

![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11972749.png)
![6-Amino-1-(4-bromophenyl)-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11972751.png)
![9-methyl-2-[(2-phenylethyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11972757.png)
![N-(4-tert-butylphenyl)-2-[(4-oxo-3-phenyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11972767.png)
![ethyl (2E)-2-[3-(acetyloxy)benzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11972775.png)

![4-hydroxy-9-(4-hydroxy-3,5-dimethoxy-phenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B11972778.png)

